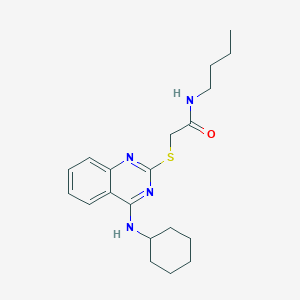![molecular formula C27H25FN2O4S B2582766 2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866843-72-3](/img/structure/B2582766.png)
2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H25FN2O4S and its molecular weight is 492.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Serine Hydrolase Targets of Organophosphorus Toxicants
Organophosphorus (OP) compounds, which include a wide range of insecticides and chemical warfare agents, have been studied extensively for their inhibition of serine hydrolases, a large class of enzymes involved in numerous biological processes. Acetylcholinesterase (AChE) is one well-known target, but recent studies have expanded the list to include around 50 potential serine hydrolase targets. The toxicity and therapeutic potential of OP compounds, including those similar in structure or activity to the compound , are understood in part through their interaction with these enzymes. This research highlights the complex toxicological profiles of OP compounds and the necessity of understanding their broader biochemical impacts (Casida & Quistad, 2005).
Analytical Methods in Determining Antioxidant Activity
The study of antioxidants is crucial across various fields, including food engineering and pharmacology. Given the structural complexity and potential antioxidant properties of "2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide," understanding the analytical methods used in determining antioxidant activity is relevant. Techniques such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) are critical in evaluating the antioxidant potential of chemical compounds. This knowledge is essential for assessing the therapeutic and nutritional value of compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Aldo-Keto Reductase (AKR) 1C3 Inhibitors
AKR1C3 inhibitors have shown promise in treating hormonal malignancies and are a topic of significant research interest. Given the potential biochemical activities of "2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide," understanding its implications in inhibiting specific enzymes such as AKR1C3 could indicate its utility in developing cancer therapies. This area of research explores the therapeutic potential of enzyme inhibitors in managing cancer, highlighting the importance of enzyme targets in drug development (Penning, 2017).
Propiedades
IUPAC Name |
2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-27(2,3)18-8-14-21(15-9-18)35(33,34)24-16-30(23-7-5-4-6-22(23)26(24)32)17-25(31)29-20-12-10-19(28)11-13-20/h4-16H,17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVISCSMCLPUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
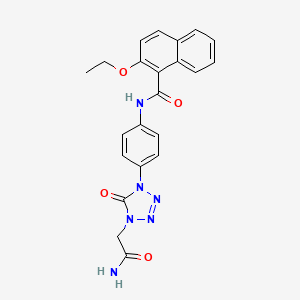
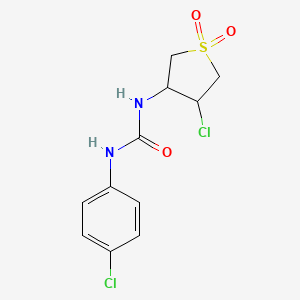
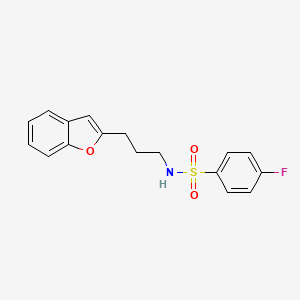
![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2582688.png)
![4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE](/img/structure/B2582692.png)


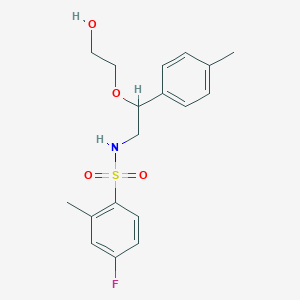
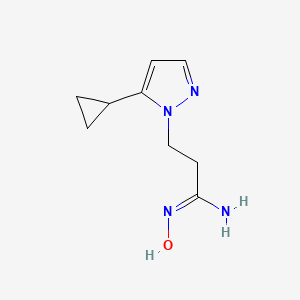
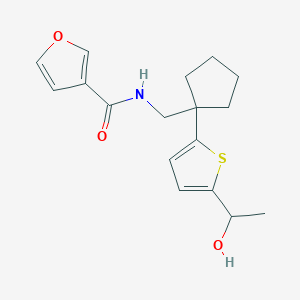
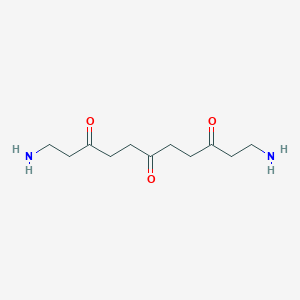
![2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2582703.png)
![3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2582704.png)
